4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a fluoropyrimidine moiety, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butyl-6-chloropyrimidine with 1-(5-fluoropyrimidin-4-yl)piperazine under specific conditions such as the presence of a base and a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-throughput screening and optimization techniques can further refine the production process, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes. Reaction conditions often involve specific solvents, controlled temperatures, and inert atmospheres to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex, multi-ring structures.
Scientific Research Applications
4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6/c1-16(2,3)13-8-14(20-11-19-13)22-4-6-23(7-5-22)15-12(17)9-18-10-21-15/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUQKNFSDURTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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